N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide
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Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . The exact molecular structure of “N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Furan compounds can undergo a variety of reactions, including cycloaddition and cycloisomerization . The exact reactions that “N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide” can undergo would depend on its specific structure.Scientific Research Applications
Synthetic Chemistry and Catalysis
Research has shown the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction, highlighting the versatility of gold catalysis in synthesizing complex organic molecules. This method provides access to a variety of furan-containing sulfonamide derivatives, which could serve as precursors or intermediates in the synthesis of biologically active compounds or materials with specific properties (Wang et al., 2014).
Anticancer and Antiangiogenic Activity
A study on 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin demonstrated significant anticancer and antiangiogenic activities. These compounds were evaluated for their ability to inhibit cancer cell growth and tubulin polymerization, showcasing their potential as therapeutic agents against cancer (Romagnoli et al., 2015).
Photodynamic Therapy Applications
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, displaying high singlet oxygen quantum yields. These properties are crucial for Type II photodynamic therapy applications, indicating the potential use of these compounds in the treatment of cancer (Pişkin et al., 2020).
Novel Syntheses and Potential Therapeutic Uses
The development of microwave-assisted synthesis techniques for benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules has been investigated, with some showing promising anticancer activity. This approach offers a rapid and efficient method for generating compounds with potential therapeutic benefits (Kumar et al., 2015).
Future Directions
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-18-11-3-2-4-12(7-11)20(16,17)14-8-13(15)10-5-6-19-9-10/h2-7,9,13-15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQOJFITCWJSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide |
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